molecular formula C8H5NO2S B2693941 Benzo[d]isothiazole-5-carboxylic acid CAS No. 1197944-17-4

Benzo[d]isothiazole-5-carboxylic acid

Cat. No. B2693941
CAS RN: 1197944-17-4
M. Wt: 179.19
InChI Key: CGKASBWNGYDCQW-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-5-carboxylic acid is a research chemical . It has a molecular weight of 179.20 and its IUPAC name is 1,2-benzisothiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves various methods . One approach involves the use of nitrogen- and sulfur preloaded aromatics . Another method involves the conversion of starting triazoles from commercially available precursors to the benzo[d]isothiazole derivative . There are also procedures for the synthesis of 2-(benzamido)-4-methylthiazole-5-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H5NO2S . The InChI code for this compound is 1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, oxygen was shown to be crucial for the in situ oxidative formation of bromine, which oxidizes the thiol by transforming it into an S-Br bond .


Physical And Chemical Properties Analysis

This compound appears as an earthy yellow powder . It has a molecular weight of 179.2 .

Scientific Research Applications

Synthesis and Reactivity

  • Isothiazole derivatives, including those related to benzo[d]isothiazole-5-carboxylic acid, have been explored for their synthesis, reactivity, and biological activity. Significant anti-inflammatory activity was observed in certain isothiazolecarboxylamides, highlighting their potential pharmacological applications (Regiec et al., 2006).

Pharmacological and Biological Evaluation

  • A study on benzo[d]isothiazole derivatives, among others, showed notable cytotoxicity against human CD4+ lymphocytes, with some derivatives inhibiting the growth of leukemia cell lines and solid tumor-derived cell lines (Vicini et al., 2003).
  • Synthesis and biological evaluation of benzo[d]isothiazole derivatives revealed their potential as inhibitors in Mycobacterium tuberculosis DNA GyrB inhibition, suggesting applications in the treatment of tuberculosis (Reddy et al., 2014).

Chemical Transformations

  • A study described the transformation of saccharin into derivatives of lmidazo[1,2‐b] [1,2]‐benzisothiazole and benzo[g] [1,2,5]thiadiazocine, expanding the chemical versatility of benzo[d]isothiazole-related compounds (Ashby et al., 1978).

Antibacterial and Antifungal Properties

  • Novel benzo[d]isothiazole derivatives demonstrated antimicrobial activities against various bacterial strains, indicating their potential use in antimicrobial applications (Chavan & Pai, 2007).

Photophysical Properties

  • Ethyl 2-arylthiazole-5-carboxylates, related to benzo[d]isothiazole, were investigated for their photophysical properties and singlet oxygen activation, implying potential applications in photochemistry and photophysics (Amati et al., 2010).

Antiretroviral Activity

  • Benzo[d]isothiazole hydrazones were evaluated for their antiretroviral activity, showing potential as anti-HIV agents. The study emphasized the significance of specific structural features for biological activity (Vicini et al., 2009).

Safety and Hazards

Handling benzo[d]isothiazole-5-carboxylic acid requires caution. It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

1,2-benzothiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKASBWNGYDCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197944-17-4
Record name 1,2-benzothiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

61 mg of methyl benzo[d]isothiazole-5-carboxylate was dissolved in 1.26 mL methanol and treated with 1.26 mL 10% aqueous sodium hydroxide. The mixture was stirred 18 h at room temperature. The reaction mixture was concentrated, and then diluted with water. Acidified to pH ˜3 and collected the precipitate by filtration. The filtercake was washed with water. The solid was then dried under high vacuum to yield 48 mg of benzo[d]isothiazole-5-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δδ ppm 8.08 (dd, J=8.49, 1.46 Hz, 1 H) 8.31 (d, J=8.58 Hz, 1 H) 8.79 (s, 1 H) 9.24 (d, J=0.78 Hz, 1 H).
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
solvent
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step Two

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